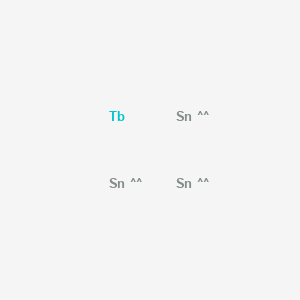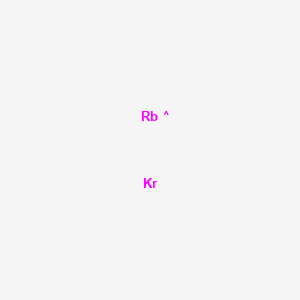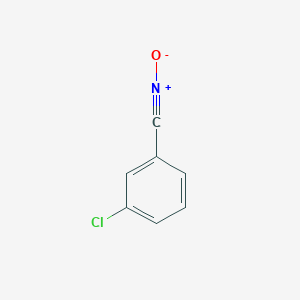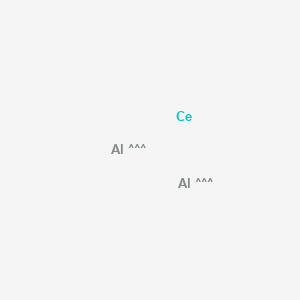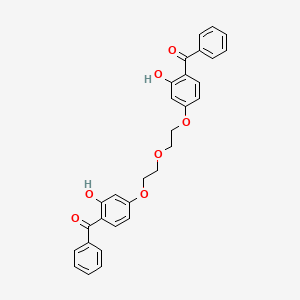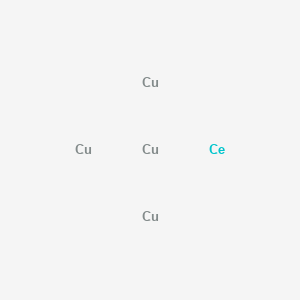
Cerium;copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium copper is a bimetallic compound that combines the properties of cerium and copper. Cerium is a rare earth element known for its high reactivity and ability to exist in multiple oxidation states, while copper is a transition metal with excellent electrical and thermal conductivity. The combination of these two metals results in a compound with unique catalytic, electronic, and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cerium copper compounds often involves the synthesis of bimetallic cerium/copper organic frameworks. One common method is the room temperature hydrothermal synthesis, followed by in-situ pyrolysis under a nitrogen atmosphere. This process typically involves the following steps:
Hydrothermal Synthesis: Cerium and copper precursors are dissolved in a solvent and subjected to hydrothermal conditions at room temperature to form a bimetallic organic framework.
In-Situ Pyrolysis: The resulting framework is then pyrolyzed at temperatures around 600°C under a nitrogen atmosphere to produce the cerium copper oxide catalyst.
Industrial Production Methods: In industrial settings, cerium copper compounds can be produced through metallothermic reduction or electrolysis of anhydrous fused halides. These methods allow for the large-scale production of high-purity cerium copper compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium copper compounds undergo several types of chemical reactions, including:
Substitution: Cerium copper compounds can participate in substitution reactions where one element in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of oxygen or air as the oxidizing agent at elevated temperatures.
Reduction Reactions: Ammonia is commonly used as the reductant in SCR processes, with reaction temperatures ranging from 125°C to 275°C.
Major Products:
Oxidation Reactions: The major products are often carbon dioxide and water when VOCs are oxidized.
Reduction Reactions: The primary products are nitrogen and water when nitrogen oxides are reduced.
Applications De Recherche Scientifique
Cerium copper compounds have a wide range of scientific research applications, including:
Catalysis: Used as catalysts in the oxidation of VOCs and the reduction of nitrogen oxides.
Biomedical Applications: Cerium oxide nanoparticles, which can be part of cerium copper compounds, have shown promise in antioxidant therapies, drug delivery, and antimicrobial applications
Environmental Applications: Employed in catalytic converters to reduce harmful emissions from vehicles.
Material Science: Used in the development of advanced materials with unique electronic and structural properties.
Mécanisme D'action
The mechanism of action of cerium copper compounds is primarily based on their ability to switch between different oxidation states. For example, cerium can alternate between Ce(III) and Ce(IV) states, which allows it to participate in redox reactions. This redox capability is crucial for their catalytic activity, particularly in oxidation and reduction reactions . The presence of copper enhances the overall catalytic performance by promoting electron transfer and creating more oxygen vacancies .
Comparaison Avec Des Composés Similaires
Cerium Manganese Compounds: Known for their catalytic activity in oxidation reactions.
Cerium Zinc Compounds: Used in various catalytic and electronic applications.
Cerium copper compounds stand out due to their synergistic effects, which result in superior catalytic performance and versatility in various applications.
Propriétés
Numéro CAS |
12157-55-0 |
|---|---|
Formule moléculaire |
CeCu4 |
Poids moléculaire |
394.30 g/mol |
Nom IUPAC |
cerium;copper |
InChI |
InChI=1S/Ce.4Cu |
Clé InChI |
BIKSNLJGOXNHMI-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
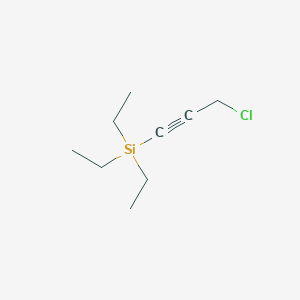
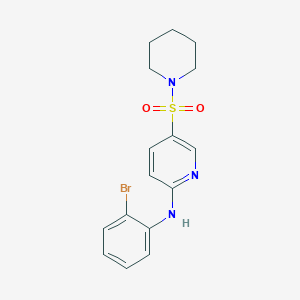
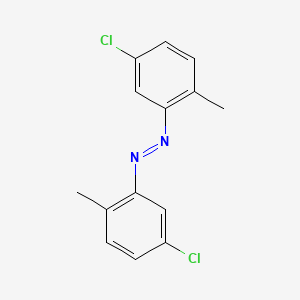

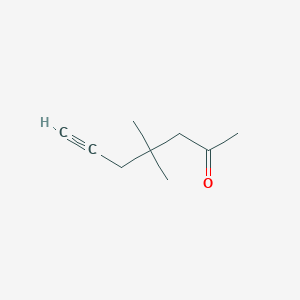
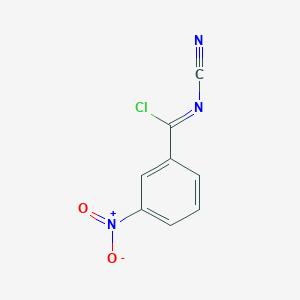
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
